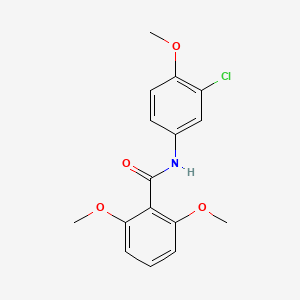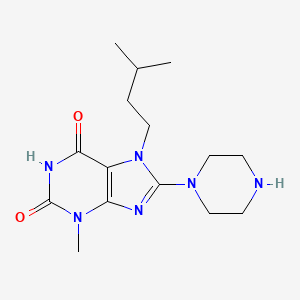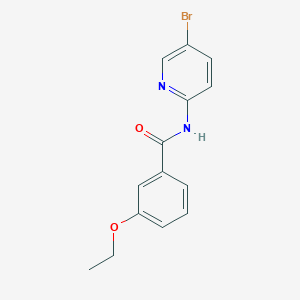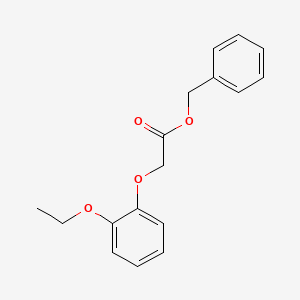![molecular formula C14H12O7 B5661694 methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate is an organic compound with the molecular formula C₁₄H₁₂O₇. It is characterized by a furoate ester linked to a phenyl group with three hydroxyl groups and an oxoethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate typically involves the esterification of 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate involves its interaction with various molecular targets. The phenolic hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-[2-oxo-2-(2,4-dihydroxyphenyl)ethyl]-2-furoate: Lacks one hydroxyl group compared to the target compound.
Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate: Has an ethyl ester instead of a methyl ester.
Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-3-furoate: The furoate ester is attached at a different position on the furan ring.
Uniqueness
Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of three hydroxyl groups on the phenyl ring enhances its antioxidant potential, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O7/c1-20-14(19)12-3-2-8(21-12)6-11(18)13-9(16)4-7(15)5-10(13)17/h2-5,15-17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACMYKZFDHYXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5661615.png)
![2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5661619.png)

![3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B5661629.png)
![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)
![2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE](/img/structure/B5661634.png)
![2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5661643.png)

![(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol](/img/structure/B5661650.png)
![2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5661654.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661665.png)


![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)
